molecular formula C27H38O4 B14434285 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate CAS No. 74438-85-0

4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate

Cat. No.: B14434285
CAS No.: 74438-85-0
M. Wt: 426.6 g/mol
InChI Key: OFUOZEAWSYZVTE-UHFFFAOYSA-N
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Description

4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoate ester group, which is linked to a phenyl ring substituted with a 2-methylbutoxy group and a nonyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate typically involves the esterification of 4-(nonyloxy)benzoic acid with 4-(2-methylbutoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound. The purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the ester group allows for hydrolysis, releasing the active phenolic and benzoic acid derivatives, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
  • 4-(2-Methylbutoxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of substituents, which imparts distinct physical and chemical properties. The presence of the nonyloxy group enhances its lipophilicity, making it suitable for applications in hydrophobic environments .

Properties

CAS No.

74438-85-0

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

[4-(2-methylbutoxy)phenyl] 4-nonoxybenzoate

InChI

InChI=1S/C27H38O4/c1-4-6-7-8-9-10-11-20-29-24-14-12-23(13-15-24)27(28)31-26-18-16-25(17-19-26)30-21-22(3)5-2/h12-19,22H,4-11,20-21H2,1-3H3

InChI Key

OFUOZEAWSYZVTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC

Origin of Product

United States

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